molecular formula C21H21FN2O2 B4665353 1-[1-(4-fluorobenzoyl)piperidine-4-carbonyl]-2,3-dihydro-1H-indole

1-[1-(4-fluorobenzoyl)piperidine-4-carbonyl]-2,3-dihydro-1H-indole

Cat. No.: B4665353
M. Wt: 352.4 g/mol
InChI Key: KTDNYYHWYJBNSQ-UHFFFAOYSA-N
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Description

1-[1-(4-fluorobenzoyl)piperidine-4-carbonyl]-2,3-dihydro-1H-indole is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-fluorobenzoyl)piperidine-4-carbonyl]-2,3-dihydro-1H-indole typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-fluorobenzoyl chloride with piperidine to form 1-(4-fluorobenzoyl)piperidine. This intermediate is then reacted with 2,3-dihydro-1H-indole-4-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline production and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-fluorobenzoyl)piperidine-4-carbonyl]-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[1-(4-fluorobenzoyl)piperidine-4-carbonyl]-2,3-dihydro-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-[1-(4-fluorobenzoyl)piperidine-4-carbonyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid
  • 4-(4-Fluorobenzyl)piperidine
  • 1-(4-Boronobenzoyl)piperidine-4-carboxylic acid

Uniqueness

1-[1-(4-fluorobenzoyl)piperidine-4-carbonyl]-2,3-dihydro-1H-indole stands out due to its unique combination of structural features, which confer specific chemical and biological properties. Its indole moiety, in particular, is known for its significance in medicinal chemistry, contributing to the compound’s potential therapeutic applications.

Properties

IUPAC Name

2,3-dihydroindol-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2/c22-18-7-5-16(6-8-18)20(25)23-12-9-17(10-13-23)21(26)24-14-11-15-3-1-2-4-19(15)24/h1-8,17H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDNYYHWYJBNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[1-(4-fluorobenzoyl)piperidine-4-carbonyl]-2,3-dihydro-1H-indole
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1-[1-(4-fluorobenzoyl)piperidine-4-carbonyl]-2,3-dihydro-1H-indole
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1-[1-(4-fluorobenzoyl)piperidine-4-carbonyl]-2,3-dihydro-1H-indole
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1-[1-(4-fluorobenzoyl)piperidine-4-carbonyl]-2,3-dihydro-1H-indole
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